Product packaging for lectin I, Laburnum alpinum(Cat. No.:CAS No. 142661-64-1)

lectin I, Laburnum alpinum

Cat. No.: B1176821
CAS No.: 142661-64-1
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Description

General Overview of Carbohydrate-Binding Proteins of Plant Origin

Lectins are a diverse group of proteins that have the ability to bind specifically and reversibly to carbohydrates. nih.govlongdom.org These proteins, which are not of an immune origin, are widespread in nature and can be found in plants, animals, and microorganisms. longdom.orgnih.gov Plant lectins, often called phytohemagglutinins in older literature, were initially identified based on their capacity to agglutinate red blood cells (hemagglutination). nih.govwikipedia.org This agglutination occurs because most lectins are multivalent, meaning they have at least two carbohydrate-binding sites, allowing them to cross-link cells or precipitate glycoconjugates. longdom.orgnottingham.ac.uk

The specificity of a lectin for a particular carbohydrate structure is highly precise. wikipedia.org This allows them to act as recognition molecules in various biological processes. nih.gov In plants, they are thought to be involved in defense mechanisms against pathogens and pests, as many lectins recognize carbohydrate structures present on fungi and insects but not in the plant itself. nottingham.ac.uk They also play roles in cell-cell recognition, cell signaling in growth and development, and responses to various environmental stimuli. nih.gov

Based on their structure, plant lectins can be classified into several families. nottingham.ac.uk A major family is the legume lectins, to which Laburnum alpinum lectin I belongs. uniprot.orgresearchgate.net These lectins, primarily found in the seeds of leguminous plants, share significant amino acid sequence homology and a characteristic three-dimensional structure known as the "jelly-roll" fold. researchgate.netconicet.gov.ar Despite these structural similarities, legume lectins exhibit a wide variety of carbohydrate-binding specificities. conicet.gov.ar The binding sites for carbohydrates in legume lectins typically require the presence of metal ions, such as calcium and manganese, for their activity. conicet.gov.ar

Historical Context of Laburnum alpinum Lectin I Research

Laburnum alpinum, commonly known as the Scotch laburnum tree, has been identified as a source of lectins for several decades. annualreviews.org Early research distinguished that some plants, including Laburnum alpinum, contain more than one type of lectin with different sugar-binding specificities. umich.edu Specifically, the seeds of Laburnum alpinum were found to contain at least two distinct lectins, designated Lectin I (LAA-I) and Lectin II (LAA-II). eylabs.comresearchgate.net

Initial studies in the late 1980s focused on characterizing the binding properties of these lectins. A 1989 study investigated the sugar-binding specificities of several anti-H(O) lectins, including LAA-I. nih.gov This research classified LAA-I as a di-N-acetylchitobiose-binding lectin, distinguishing it from LAA-II, which showed a preference for β-galactosides. eylabs.comnih.gov This work also highlighted that the binding of LAA-I to erythrocytes is inhibited by N-acetylglucosamine derivatives rather than L-fucose, a key characteristic that placed it in a specific class of anti-H lectins alongside Ulex europaeus lectin II. nih.gov

Further research in the early 1990s led to the determination of the primary structure of the Laburnum alpinum seed lectin. biorxiv.org Subsequent studies focused on identifying the specific peptide fragments responsible for carbohydrate binding. oup.com These investigations revealed that the carbohydrate-binding region of LAA-I is part of the metal-binding region, a common feature among legume lectins. oup.com More recent research using machine-learning models has further refined our understanding of LAA-I's specificity, confirming its preference for the Type 2 blood group H epitope on N-linked glycans and its recognition of N-acetylglucosamine/chitobiose. biorxiv.orgbiorxiv.orgacs.orgnih.gov

Detailed Research Findings

Research has provided specific details on the biochemical and binding properties of Laburnum alpinum Lectin I.

Table 1: General Properties of Laburnum alpinum Lectin I (LAA-I)

PropertyDescriptionSource(s)
Source Seeds of Laburnum alpinum (Scotch laburnum) uniprot.orgbiorxiv.org
Family Legume lectin uniprot.orgresearchgate.net
Classification Anti-H(O) lectin nih.govsemanticscholar.org
Agglutination Agglutinates type O human erythrocytes at concentrations of 60 µg/ml or less. eylabs.commybiosource.combioglyco.com Only 2 µg/ml is needed to agglutinate neuraminidase-treated red blood cells. eylabs.commybiosource.com eylabs.commybiosource.combioglyco.com

Table 2: Carbohydrate-Binding Specificity of Laburnum alpinum Lectin I (LAA-I)

SpecificityInhibiting Sugars/Binding DeterminantsSource(s)
Primary Specificity Di-N-acetylchitobiose (GlcNAcβ(1-4)GlcNAc) acs.orgsemanticscholar.orgbioglyco.combioglyco.comfigshare.com
Inhibiting Sugar N-acetylglucosamine eylabs.comnih.govbioglyco.com
Blood Group Specificity Binds to the blood group H epitope, showing a preference for the Type 2 H epitope (Fucα1,2Galβ1,4GlcNAc) on N-linked glycans. biorxiv.orgbiorxiv.orgnih.gov biorxiv.orgbiorxiv.orgnih.gov
Structural Preference Does not bind the Type 2 blood group H epitope when it is part of an O-glycan core. biorxiv.orgacs.orgnih.gov biorxiv.orgacs.orgnih.gov
Amino Acid Sequence Homology The carbohydrate-binding domain shows high homology with other di-N-acetylchitobiose-binding lectins like Cytisus sessilifolius lectin I and Ulex europaeus lectin II. researchgate.net researchgate.net

Properties

CAS No.

142661-64-1

Molecular Formula

C5H8N2O3S

Synonyms

lectin I, Laburnum alpinum

Origin of Product

United States

Isolation and Purification Methodologies of Laburnum Alpinum Lectin I

Plant Material Preparation and Extraction

The journey to isolate Laburnum alpinum lectin I begins with the careful preparation of the plant material. The primary source of this lectin is the seeds of the Laburnum alpinum tree.

Initial Processing of Seeds: The dried seeds are the starting material for the extraction process. To prepare them for extraction, they are typically ground into a fine powder. This step is crucial as it disrupts the hard seed coat and increases the surface area, thereby maximizing the efficiency of the subsequent extraction of cellular components, including the desired lectin.

Extraction of Crude Lectin: The powdered seed material is then subjected to an extraction process using a buffered saline solution. A commonly used buffer for this purpose is phosphate-buffered saline (PBS) with a pH maintained between 7.2 and 7.4. The powder is suspended in the buffer and stirred for an extended period, often overnight at a low temperature (around 4°C), to allow for the solubilization of proteins, including lectin I.

Following the extraction period, the crude extract is clarified to remove insoluble plant debris, lipids, and other particulate matter. This is typically achieved through a combination of filtration and centrifugation. The resulting supernatant contains a mixture of soluble proteins, including the target lectin, and serves as the starting material for the subsequent purification steps. In some protocols, a preliminary purification step involving ammonium (B1175870) sulfate (B86663) precipitation may be employed to concentrate the protein fraction before proceeding to chromatography.

Advanced Purification Strategies

While affinity chromatography provides a significant degree of purification, further steps may be employed to achieve an even higher level of homogeneity, particularly for applications requiring exceptionally pure lectin I. These advanced strategies can include other forms of column chromatography that separate proteins based on different physicochemical properties.

Size-Exclusion Chromatography (Gel Filtration): Size-exclusion chromatography, also known as gel filtration, is another technique that can be used as a final polishing step. This method separates molecules based on their size. The partially purified lectin sample is passed through a column packed with a porous gel matrix. Larger molecules, like the lectin, are excluded from the pores and therefore travel through the column more quickly, while smaller contaminant molecules enter the pores and have a longer retention time. This allows for the separation of the lectin from any smaller protein fragments or other low-molecular-weight impurities.

The combination of these purification methodologies, starting with a crude extract and proceeding through affinity and potentially other advanced chromatographic techniques, enables the isolation of Laburnum alpinum lectin I with a high degree of purity, suitable for detailed biochemical and structural characterization.

Q & A

Q. What are the structural characteristics of Lectin I from Laburnum alpinum (LAA-I), and how do they relate to its carbohydrate-binding function?

LAA-I is a legume lectin with distinct peptide regions responsible for carbohydrate and metal ion binding. Proteolytic digestion (using endoproteinases Asp-N or Lys-C) reveals peptide fragments localized to the metal-binding domain, which also overlap with carbohydrate-binding sites. Affinity chromatography using di-N-acetylchitobiose-linked resins confirms these fragments retain binding activity, suggesting a structural interdependence between metal coordination and sugar recognition . Comparative sequencing with other legume lectins (e.g., Ulex europaeus lectins) highlights conserved motifs in the metal-binding region critical for stabilizing the carbohydrate-binding pocket .

Q. What is the carbohydrate-binding specificity of LAA-I, and what experimental methods are used to determine it?

LAA-I preferentially binds di-N-acetylchitobiose (GlcNAcβ1-4GlcNAc), as demonstrated by inhibition assays with human milk oligosaccharides and erythrocyte binding studies. For example:

  • Inhibition assays : Competitive binding experiments using oligosaccharides (e.g., lacto-N-fucopentaose I) quantify inhibition constants (Ki), revealing specificity for GlcNAc-containing structures .
  • Erythrocyte binding : LAA-I shows differential binding to sialidase-treated vs. untreated erythrocytes, indicating sensitivity to sialic acid masking of GlcNAc residues . Affinity chromatography and Ouchterlony double-diffusion assays further validate specificity by comparing cross-reactivity with other anti-H(O) lectins (e.g., Cytisus multiflorus lectins) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanisms of LAA-I’s binding interactions with di-N-acetylchitobiose?

A robust experimental framework includes:

  • Structural analysis : X-ray crystallography or cryo-EM to resolve LAA-I’s tertiary structure in complex with GlcNAc oligomers, focusing on hydrogen bonding and van der Waals interactions .
  • Mutagenesis studies : Targeting conserved residues in the metal-binding domain (e.g., Asp/Glu residues) to assess their role in stabilizing the carbohydrate-binding site .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare affinity across pH and ionic strength conditions .
  • Competitive FRET assays : Use fluorescently labeled GlcNAc derivatives to measure real-time binding kinetics in the presence of inhibitors .

Q. How should researchers address contradictory data in lectin binding assays involving LAA-I?

Discrepancies often arise from:

  • Variability in erythrocyte preparation : Sialidase treatment efficiency impacts GlcNAc accessibility; standardize enzyme activity assays and include negative controls (untreated cells) .
  • Inhibitor purity : Validate oligosaccharide inhibitors via HPLC or mass spectrometry to rule out contamination .
  • Lectin isoforms : Purify LAA-I using ion-exchange chromatography to isolate isoforms with differing binding affinities . Statistical tools (e.g., ANOVA with post-hoc tests) and meta-analysis of published Ki values can resolve inconsistencies .

Q. What bioinformatics approaches are used to classify LAA-I within legume lectins and predict its functional evolution?

Key strategies include:

  • Sequence alignment : Tools like Clustal Omega or MAFFT to identify conserved residues in the metal-binding domain across legume lectins .
  • Phylogenetic analysis : Construct trees using maximum likelihood (RAxML) to trace evolutionary divergence from related lectins (e.g., Ulex europaeus UEA-II) .
  • Structure prediction : AlphaFold2 or SWISS-MODEL to generate 3D models and compare carbohydrate-binding pockets with experimental structures .
  • Glycan array data mining : Cross-reference LAA-I’s binding profile with databases like CFG (Consortium for Functional Glycomics) to identify novel ligands .

Methodological Considerations

  • Data Integrity : Validate lectin activity via hemagglutination assays pre- and post-purification, reporting specific activity (units/mg) .
  • Reproducibility : Document buffer conditions (e.g., Ca<sup>2+</sup>/Mn<sup>2+</sup> concentrations) critical for lectin stability .
  • Ethical Reporting : Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for glycan array data .

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